![molecular formula C10H12BrNO B15385547 1-(2-Amino-3-(bromomethyl)phenyl)propan-2-one](/img/structure/B15385547.png)
1-(2-Amino-3-(bromomethyl)phenyl)propan-2-one
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Description
1-(2-Amino-3-(bromomethyl)phenyl)propan-2-one is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Amino-3-(bromomethyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with an amino group and a bromomethyl group. The presence of these functional groups allows for diverse interactions with biological targets, which may lead to enzyme inhibition or modulation of receptor activities. The molecular formula is C10H12BrN and it has a molecular weight of approximately 230.11 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : Introduction of the bromomethyl group.
- Amination : Addition of the amino group through nucleophilic substitution reactions.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group facilitates hydrogen bonding, while the bromomethyl group can engage in covalent bonding with nucleophilic sites on enzymes, potentially leading to significant biological effects such as:
- Enzyme Inhibition : Modulation of enzymatic activity through competitive or non-competitive inhibition.
- Receptor Interaction : Binding to receptor sites, influencing downstream signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Activity : Research indicates that compounds similar in structure exhibit moderate antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 11.3 to 25.9 μM .
- Cytotoxicity Studies : In vitro cytotoxicity assays have shown that certain derivatives possess lower selectivity indices, indicating a need for further optimization to enhance therapeutic efficacy while minimizing toxicity .
- Binding Affinity : Studies on binding interactions reveal that the compound's functional groups enable it to form both covalent and non-covalent bonds with various molecular targets, suggesting its potential as a lead compound for drug development.
Comparative Analysis
The following table summarizes structural analogs and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(2-Amino-6-(bromomethyl)phenyl)propan-2-one | C10H12BrN | High reactivity due to bromine |
1-(2-Amino-6-chloromethyl)phenyl)propan-2-one | C10H11ClN | Contains chlorine instead of bromine |
1-(4-Amino-2-bromomethyl)phenyl)propan-2-one | C10H12BrN | Different positioning of the amino group |
This comparative analysis emphasizes how variations in halogen substituents (bromine vs. chlorine) impact the compound's reactivity and biological interactions.
Case Study 1: Antimalarial Activity
In a study aimed at evaluating antimalarial properties, several derivatives of aminopropanes were tested against chloroquine-sensitive and resistant strains of P. falciparum. Compounds exhibited varying degrees of activity, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: Enzyme Inhibition
Research focused on enzyme inhibition demonstrated that specific analogs could inhibit dihydroorotate dehydrogenase (DHODH), an established target for malaria treatment, showcasing the compound's potential in addressing parasitic infections .
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[2-amino-3-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)5-8-3-2-4-9(6-11)10(8)12/h2-4H,5-6,12H2,1H3 |
InChI Key |
VDBVFRBMKZFENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)CBr)N |
Origin of Product |
United States |
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